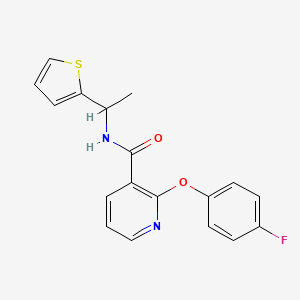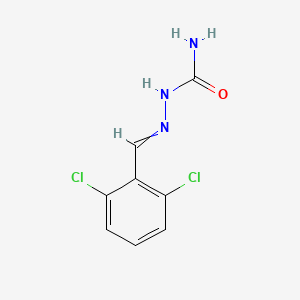
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide is a compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide core substituted with a 4-fluorophenoxy group and a thiophen-2-yl ethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic synthesis. One common route includes:
Nicotinamide Derivatization:
Thiophen-2-yl Ethyl Group Addition: The thiophen-2-yl ethyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methoxyphenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Contains a methoxy group instead of fluorine.
2-(4-Bromophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can enhance its biological activity and make it a more attractive candidate for various applications.
属性
分子式 |
C18H15FN2O2S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenoxy)-N-(1-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O2S/c1-12(16-5-3-11-24-16)21-17(22)15-4-2-10-20-18(15)23-14-8-6-13(19)7-9-14/h2-12H,1H3,(H,21,22) |
InChI 键 |
LRQBXHMVEXEFBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)

